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Compound of Interest

Compound Name: 3-Nitrobenzyl chloride

Cat. No.: B146360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Nitrobenzyl chloride, a key intermediate in organic synthesis. The document details its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, presenting the data in a clear, tabular format for easy reference and

comparison. Furthermore, it outlines the fundamental experimental protocols for acquiring such

spectra, ensuring reproducibility and accuracy in laboratory settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Nitrobenzyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.35 s - H-2

8.20 d 8.2 H-4

7.75 d 7.8 H-6

7.58 t 8.0 H-5

4.70 s - -CH₂Cl

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

148.5 C-3

140.8 C-1

134.0 C-6

129.9 C-5

123.5 C-4

122.8 C-2

45.1 -CH₂Cl

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Bond Vibration Functional Group

3100-3000 C-H stretch Aromatic

2960, 2875 C-H stretch -CH₂-

1525 N-O asymmetric stretch Nitro (-NO₂)

1345 N-O symmetric stretch Nitro (-NO₂)

1450, 1480 C=C stretch Aromatic ring

730 C-H out-of-plane bend Aromatic (m-disubstituted)

670 C-Cl stretch Alkyl halide

Mass Spectrometry (MS)
m/z Ion

171/173 [M]⁺ (Molecular ion, Cl isotopes)

136 [M-Cl]⁺

125 [M-NO₂]⁺

90 [C₇H₆]⁺

77 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are generalized and may require optimization based on the specific

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 3-Nitrobenzyl chloride is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃).
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The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse sequence.

Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.

Relaxation Delay: 1-2 seconds between scans.

Spectral Width: A spectral window of approximately 10-12 ppm is typically sufficient.

¹³C NMR Acquisition:

Spectrometer: A 75 MHz or higher field NMR spectrometer.

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more scans are typically required due to the low natural

abundance of ¹³C.

Relaxation Delay: A 2-5 second relaxation delay is used to ensure quantitative signal

intensity, particularly for quaternary carbons.

Spectral Width: A spectral window of approximately 200-220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

A small amount of 3-Nitrobenzyl chloride (1-2 mg) is finely ground with approximately 100-

200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the empty sample compartment is recorded and automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Technique: Electron Ionization (EI).

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas

chromatograph (GC-MS). For direct insertion, a small amount of the solid is placed in a

capillary tube.

Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.

Mass Analysis:

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

Mass Range: A scan range of m/z 40-300 is typically sufficient to observe the molecular ion

and major fragments.

Source Temperature: Maintained at approximately 200-250 °C to ensure sample

volatilization.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic identification and

characterization of an organic compound like 3-Nitrobenzyl chloride.
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General Workflow for Spectroscopic Analysis
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Caption: A logical workflow for the structural elucidation of an organic compound.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Nitrobenzyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146360#spectroscopic-data-of-3-nitrobenzyl-
chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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